molecular formula C12H20O B107813 5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one CAS No. 17369-61-8

5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one

Cat. No.: B107813
CAS No.: 17369-61-8
M. Wt: 180.29 g/mol
InChI Key: NWRKGLAPSUFTME-UHFFFAOYSA-N
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Description

5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H20O. It is characterized by a six-membered ring structure with multiple methyl groups and a ketone functional group. This compound is often used in the flavor and fragrance industry due to its unique odor profile, which is described as warm, caramel-like, and fruity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of a cyclohexanone derivative followed by dehydrogenation to introduce the double bond. The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization and dehydrogenation steps .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one: Lacks the ethyl and methyl groups, resulting in different chemical properties.

    3,4,5,6-Tetramethyl-2-cyclohexen-1-one: Similar structure but without the ethyl group.

    5-Ethyl-2-cyclohexen-1-one: Lacks the multiple methyl groups.

Uniqueness

5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one is unique due to its combination of ethyl and multiple methyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industry .

Properties

CAS No.

17369-61-8

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one

InChI

InChI=1S/C12H20O/c1-6-12(5)9(3)8(2)7-11(13)10(12)4/h7,9-10H,6H2,1-5H3

InChI Key

NWRKGLAPSUFTME-UHFFFAOYSA-N

SMILES

CCC1(C(C(=CC(=O)C1C)C)C)C

Canonical SMILES

CCC1(C(C(=CC(=O)C1C)C)C)C

17369-61-8

Origin of Product

United States

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